![molecular formula C11H15NO B15359671 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- CAS No. 245362-53-2](/img/structure/B15359671.png)
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate chiral amine and epoxide.
Ring Closure: The chiral amine undergoes nucleophilic substitution with the epoxide, leading to the formation of the aziridine ring.
Hydroxymethylation: The aziridine is then hydroxymethylated to introduce the hydroxymethyl group at the desired position.
The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the ring closure and hydroxymethylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted aziridines from nucleophilic substitution.
Scientific Research Applications
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but less ring strain.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Aziridines: Other aziridine derivatives with different substituents.
Uniqueness
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is unique due to its specific chiral configuration and the presence of both a phenylethyl and a hydroxymethyl group
Properties
CAS No. |
245362-53-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(2R)-1-[(1S)-1-phenylethyl]aziridin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m0/s1 |
InChI Key |
BMEHDCBKAUDFBH-WKAHHKJFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]2CO |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


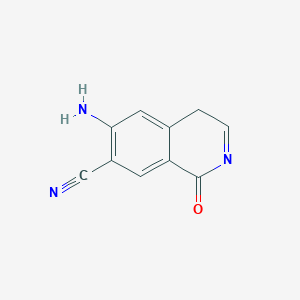
![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)

![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)

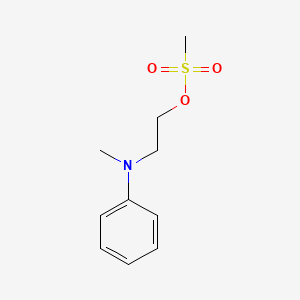
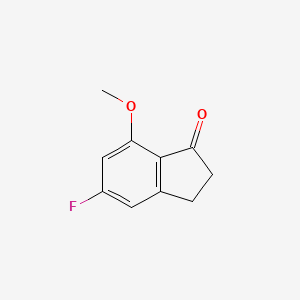
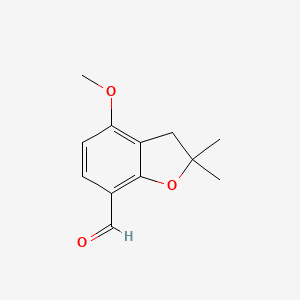
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
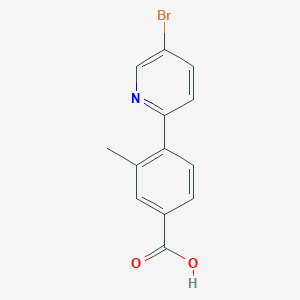
![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
